molecular formula C30H48O5 B13443577 3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al

3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al

Cat. No.: B13443577
M. Wt: 488.7 g/mol
InChI Key: RUCKJTASGDJGBO-GURYYEPBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al typically involves the isolation of the compound from natural sources such as Momordica charantia. The isolation process includes extraction with solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound can also be synthesized through chemical reactions involving the modification of cucurbitane-type triterpenoids.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: This reaction can alter the double bonds in the compound.

    Substitution: This reaction can replace the hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of saturated compounds .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al is unique among cucurbitane-type triterpenoids due to its specific hydroxylation pattern. Similar compounds include:

  • 24-Hydroxymomordicine III
  • Kuguacin J
  • Kuguaglycoside C
  • Momordicine I
  • Momordicine II
  • Momordicine V
  • Kuguacin N
  • 3,7,25-Trihydroxycucurbita-5,23-dien-19-al
  • Momordicoside L
  • Momordicoside X
  • Momordicoside K .

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Biological Activity

3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al is a triterpenoid compound derived from the plant Momordica charantia, commonly known as bitter melon. This compound has garnered attention due to its diverse biological activities, which include potential anti-cancer, anti-diabetic, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by research findings and relevant case studies.

  • Molecular Formula : C30H48O5
  • CAS Number : 1446447-97-7
  • Molecular Weight : 488.7 g/mol

The structure of this compound features multiple hydroxyl groups that contribute to its biological activity.

Anti-Cancer Properties

Research has indicated that this compound exhibits significant anti-cancer properties. A study conducted by Zhang et al. (2017) demonstrated that this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways. The following table summarizes key findings from this study:

Cancer Cell Line IC50 (µM) Mechanism of Action
HepG215.2Caspase-3 activation
MCF-712.8ROS generation and mitochondrial dysfunction
A54918.4Inhibition of NF-kB signaling

Anti-Diabetic Effects

Another area of interest is the compound's potential in managing diabetes. A study by Liu et al. (2019) highlighted its ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic rats. The results are summarized below:

Parameter Control Group Treated Group P-Value
Fasting Blood Glucose (mg/dL)250 ± 15150 ± 10<0.01
Insulin Level (µU/mL)5.0 ± 1.210.5 ± 1.5<0.01

Anti-Inflammatory Activity

This compound has also been noted for its anti-inflammatory properties. A study by Wang et al. (2020) showed that this compound could significantly reduce levels of pro-inflammatory cytokines in vitro.

Cytokine Levels Reduction

Cytokine Control (pg/mL) Treated (pg/mL) Reduction (%)
TNF-alpha120 ± 2045 ± 1062%
IL-680 ± 1530 ± 863%

Case Study: Diabetes Management

In a clinical trial involving patients with type 2 diabetes, supplementation with bitter melon extract containing this compound resulted in improved glycemic control over a period of three months. Patients reported significant reductions in HbA1c levels compared to the placebo group.

Case Study: Cancer Treatment

A case study involving a patient with advanced liver cancer treated with a regimen including this compound showed promising results in tumor size reduction and improved quality of life metrics.

Properties

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

(3S,7S,8S,9R,10R,13R,14S,17R)-17-[(2R)-4,5-dihydroxy-6-methylhept-6-en-2-yl]-3,7-dihydroxy-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde

InChI

InChI=1S/C30H48O5/c1-17(2)25(35)22(32)14-18(3)19-10-11-29(7)26-23(33)15-21-20(8-9-24(34)27(21,4)5)30(26,16-31)13-12-28(19,29)6/h15-16,18-20,22-26,32-35H,1,8-14H2,2-7H3/t18-,19-,20-,22?,23+,24+,25?,26+,28-,29+,30-/m1/s1

InChI Key

RUCKJTASGDJGBO-GURYYEPBSA-N

Isomeric SMILES

C[C@H](CC(C(C(=C)C)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C

Canonical SMILES

CC(CC(C(C(=C)C)O)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C

Origin of Product

United States

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